molecular formula C7H14O2 B1584853 Ethyl tetrahydrofurfuryl ether CAS No. 62435-71-6

Ethyl tetrahydrofurfuryl ether

Cat. No.: B1584853
CAS No.: 62435-71-6
M. Wt: 130.18 g/mol
InChI Key: VUFKMYLDDDNUJS-UHFFFAOYSA-N
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Description

Ethyl tetrahydrofurfuryl ether is an organic compound derived from furfural, a biomass-derived chemical. It is known for its high stability and high octane number, making it an attractive derivative for various applications, particularly as a fuel component .

Mechanism of Action

Target of Action

Ethyl tetrahydrofurfuryl ether is primarily used as a polymerization initiator and structure regulator for the synthesis of solution-polymerized styrene-butadiene rubber . Its main targets are the monomers in the polymerization process, where it helps to initiate the reaction and regulate the structure of the resulting polymer .

Mode of Action

This compound interacts with its targets by increasing solvent polarity, improving catalyst activity, and enhancing the reaction initiation rate . This interaction results in an improved overall reaction rate, leading to more efficient and controlled polymerization .

Biochemical Pathways

It is known that it plays a crucial role in the polymerization process of styrene-butadiene rubber . The compound’s ability to increase solvent polarity and improve catalyst activity can influence various biochemical pathways involved in this process .

Pharmacokinetics

Given its use as a solvent and reaction medium in organic synthesis , it can be inferred that its bioavailability would be influenced by factors such as its concentration in the reaction mixture, the nature of the other reactants, and the specific conditions of the reaction.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the physical and chemical properties of the reaction medium in which it is used . By increasing solvent polarity and improving catalyst activity, it facilitates the polymerization process and helps control the structure of the resulting polymer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored sealed and away from fire sources and high-temperature environments . Additionally, its effectiveness as a solvent and reaction medium can be affected by the presence of other substances in the reaction mixture .

Biochemical Analysis

Biochemical Properties

It is known to be used in organic synthesis, suggesting that it may interact with various enzymes, proteins, and other biomolecules in these reactions

Cellular Effects

It is known to have low toxicity , suggesting that it may have minimal adverse effects on cell function

Molecular Mechanism

It is known to be used in organic synthesis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfuryl ether is typically synthesized through a two-step process. The first step involves the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol. This is followed by an etherification reaction with ethanol in the presence of a strong Bronsted acid catalyst . The reaction conditions often involve the use of commercial palladium catalysts supported on activated carbon, with trifluoroacetic acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The process involves the reductive etherification of furfural with ethanol, utilizing commercial palladium catalysts supported on activated carbon .

Chemical Reactions Analysis

Types of Reactions: Ethyl tetrahydrofurfuryl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce furfural derivatives.

    Reduction: It can be reduced to form tetrahydrofurfuryl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid are used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Ethyl tetrahydrofurfuryl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Furfuryl ethyl ether
  • Tetrahydrofurfuryl alcohol
  • Difurfuryl ether

Comparison: Ethyl tetrahydrofurfuryl ether is unique due to its high stability and high octane number, making it particularly suitable as a fuel component. Compared to furfuryl ethyl ether and difurfuryl ether, it offers better performance in terms of stability and reactivity. Tetrahydrofurfuryl alcohol, while similar in structure, lacks the ether functionality that provides this compound with its unique properties .

Properties

IUPAC Name

2-(ethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKMYLDDDNUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886169
Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62435-71-6
Record name 2-(Ethoxymethyl)tetrahydrofuran
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name 62435-71-6
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Furan, 2-(ethoxymethyl)tetrahydro-
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Record name Ethyl Tetrahydrofurfuryl Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary advantages of the synthesized Ethyl tetrahydrofurfuryl ether, and how does its production method contribute to these benefits?

A1: The synthesis methods described for this compound prioritize safety and environmental friendliness. [, ] These methods utilize readily available starting materials like tetrahydrofurfuryl alcohol and diethyl carbonate. [, ] The use of alkali or basic salts as catalysts further promotes a cleaner reaction with reduced byproducts. [, ] This results in a high-purity product while minimizing environmental impact due to fewer waste products. [, ]

Q2: Beyond its direct applications, what other roles does this compound play in chemical reactions, and what implications might this have for future research?

A2: Interestingly, this compound can also be generated as a byproduct in reactions involving furfural. [] Specifically, during the hydrogenation of furfural to alcohols using Ni-Cu/Al2O3 catalysts, this compound forms through the nucleophilic addition of furfural with ethanol. [] This highlights the compound's potential involvement in various catalytic processes and opens avenues for exploring its role in other reactions. Further research could focus on optimizing reaction conditions to either maximize or minimize its formation depending on the desired outcome.

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